3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Lipophilicity Drug-likeness Physicochemical profiling

The compound 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 329699-48-1) is a synthetic 1,2,4-triazole derivative with a molecular weight of 305.39 g·mol⁻¹ and the formula C₁₄H₁₂FN₃S₂. Its structure features a unique combination of a 4-fluorobenzylthio substituent at C3, a methyl group at N4, and a thiophen-2-yl ring at C5.

Molecular Formula C14H12FN3S2
Molecular Weight 305.39
CAS No. 329699-48-1
Cat. No. B2948349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS329699-48-1
Molecular FormulaC14H12FN3S2
Molecular Weight305.39
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CS3
InChIInChI=1S/C14H12FN3S2/c1-18-13(12-3-2-8-19-12)16-17-14(18)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3
InChIKeyPTBOVXACVWXRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 329699-48-1): Procurement-Relevant Molecular Profile


The compound 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 329699-48-1) is a synthetic 1,2,4-triazole derivative with a molecular weight of 305.39 g·mol⁻¹ and the formula C₁₄H₁₂FN₃S₂ . Its structure features a unique combination of a 4-fluorobenzylthio substituent at C3, a methyl group at N4, and a thiophen-2-yl ring at C5. This architecture places it within the class of thiophene-linked 1,2,4-triazoles, a scaffold recognized for antimicrobial and antiproliferative potential [1]. The compound is commercially available from multiple vendors, typically at a purity of ≥90%, and is supplied as a solid for research use .

Why 3-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Cannot Be Replaced by a Generic 1,2,4-Triazole Analog


Within the 4H-1,2,4-triazole class, minor structural modifications produce large differences in physicochemical and biological behavior that preclude simple interchange. The specific combination of a 4-fluorophenylmethylsulfanyl group, an N4-methyl group, and a thiophen-2-yl ring at C5 in this compound yields a predicted LogP of 3.975 and a topological polar surface area (tPSA) of 30.71 Ų , values that differ substantially from analogs lacking the fluorine, bearing a different C5 aryl ring, or using a shorter alkylthio chain. In antimicrobial studies on closely related 3-(alkylthio)-4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles, the identity of the S-alkyl substituent and the N4 substituent were shown to be critical determinants of both antibacterial potency and spectrum, with the most active compound achieving a markedly different MIC profile than its congeners [1]. These structure-activity relationships confirm that replacing this compound with a near neighbor would alter key selection parameters including lipophilicity, hydrogen-bonding capacity, and target engagement—making generic substitution scientifically unjustified without explicit side-by-side validation.

Quantitative Differentiation of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (329699-48-1) Against Its Closest Analogs


Predicted LogP Distinguishes 329699-48-1 from the 4,5-Diphenyl Analog and the 2,6-Difluorobenzyl Variant

The predicted octanol–water partition coefficient (LogP) of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is 3.975, as reported by the commercial vendor Leyan . This value is lower than the LogP of 5.29 reported for the direct 4,5-diphenyl analog 3-[(4-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole (Hit2Lead ID 7497953) , and also differs from the 2,6-difluorobenzyl variant 3-[(2,6-difluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, for which the additional fluorine is expected to increase lipophilicity further. The ≈1.3-unit LogP reduction relative to the diphenyl congener translates to an approximately 20-fold lower predicted membrane partition coefficient, which can influence cellular permeability, solubility, and off-target binding.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) Provides a Hydrogen-Bonding Differentiation from Diphenyl and Octylthio Analogs

The topological polar surface area (tPSA) of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is 30.71 Ų . The 4,5-diphenyl analog 3-[(4-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole shares an identical tPSA of 30.7 Ų, confirming that the thiophene-to-phenyl replacement at C5 does not alter the count of nitrogen and sulfur heteroatoms contributing to polarity . However, the thiophene ring introduces a sulfur atom that can engage in σ-hole chalcogen-bonding interactions absent in the phenyl analog, as demonstrated by X-ray crystallographic studies on closely related thiophene-linked triazoles [1]. This intermolecular interaction capability is not captured by tPSA alone but can affect crystal packing, solubility, and target binding.

Polar surface area Oral bioavailability Physicochemical properties

Antimicrobial Potency of the 4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Scaffold Versus the Thiol Precursor

In a study of 3-(alkylthio)-4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles, the S-alkylated derivatives consistently exhibited superior antimicrobial activity compared to the corresponding 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols [1]. The most active compound in that series—4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole—demonstrated potent antibacterial and antifungal effects. While exact MIC values for 329699-48-1 are not reported in the same study, the established SAR indicates that the presence of the 4-fluorobenzylthio substituent at C3, replacing the free thiol, is critical for antimicrobial activity. The thiol precursor itself is commercially available (CAS 68744-66-1) and can serve as a direct negative control for potency comparisons [2].

Antibacterial activity MIC Staphylococcus aureus Escherichia coli

Research and Procurement Application Scenarios for 3-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (329699-48-1)


Antibacterial Hit-to-Lead Optimization with Controlled Lipophilicity

In a medicinal chemistry program targeting Gram-positive pathogens, 329699-48-1 can serve as a starting hit with a predicted LogP of 3.975 . Its lipophilicity is substantially lower than that of the 4,5-diphenyl analog (LogP 5.29), reducing the risk of promiscuous membrane disruption and non-specific cytotoxicity . The compound's thiophene ring further provides a synthetic handle for late-stage functionalization, and the 4-fluorobenzylthio group can be systematically varied to probe the S-alkyl SAR established by Suhak et al., where alkyl chain identity critically modulated antimicrobial MIC values [1].

Chalcogen-Bonding Probe in Structural Biology

The thiophene sulfur in 329699-48-1 is capable of forming σ-hole chalcogen bonds, as evidenced by crystallographic studies on structurally analogous thiophene-linked 1,2,4-triazoles that revealed S···N chalcogen bonds and S···π interactions [2]. Researchers investigating non-canonical intermolecular interactions in protein–ligand complexes can use this compound to assess whether thiophene sulfur engagement contributes to binding affinity or selectivity, compared to phenyl-containing analogs that lack this donor capability.

Negative-Control Screening Against the Thiol Precursor

For laboratories conducting antimicrobial susceptibility screens, pairing 329699-48-1 with its thiol precursor 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 68744-66-1) provides a built-in structure–activity control. The class-level SAR demonstrates that S-alkylation is a prerequisite for antimicrobial activity [1], so differential MIC values between the two compounds can confirm that observed activity is scaffold-dependent rather than assay artifact.

Physicochemical Property Benchmarking for Triazole Library Design

With a tPSA of 30.71 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors , 329699-48-1 occupies a well-defined region of oral drug-like chemical space. It can be used as a reference compound to calibrate computational LogP and tPSA predictions for larger triazole libraries, and its measured physicochemical properties can anchor quantitative structure–property relationship (QSPR) models for permeability and solubility optimization.

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